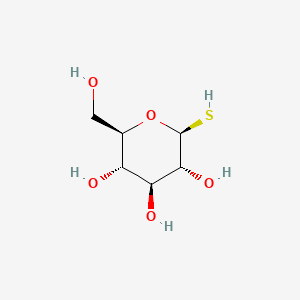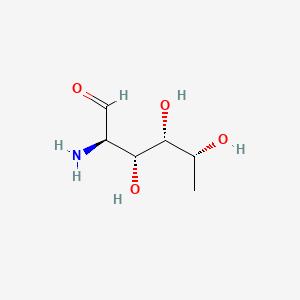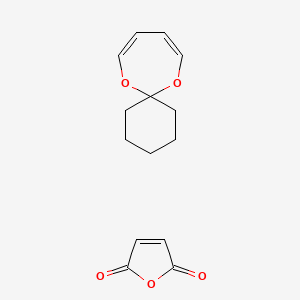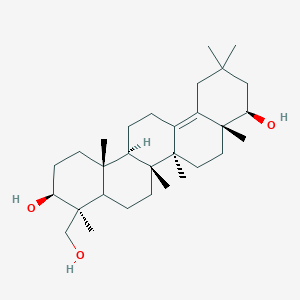
1-Thio-beta-D-glucopyranose
Übersicht
Beschreibung
1-Thio-beta-D-glucopyranose is a small molecule that belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . It is also known by other names such as 1-thio-b-D-glucose, 1-thio-β-D-glucose, beta-D-Thioglucose, β-D-Glc-SH, and β-D-Glcp-SH .
Synthesis Analysis
A general pathway to synthesize ω-methylsulfanylalkyl glucosinolates, which represent an important class of structurally homogeneous plant secondary metabolites, involves a coupling reaction with 1-thio-beta-D-glucopyranose . This is followed by O-sulfation of the intermediate thiohydroximate and final deprotection of the sugar moiety . This results in the formation of the target compounds .Molecular Structure Analysis
The molecular formula of 1-Thio-beta-D-glucopyranose is C6H12O5S . It has an average mass of 196.221 Da and a monoisotopic mass of 196.040543 Da .Physical And Chemical Properties Analysis
1-Thio-beta-D-glucopyranose has a molecular formula of C6H12O5S . Its average mass is 196.221 Da and its monoisotopic mass is 196.040543 Da .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
1-Thio-β-D-glucopyranose and its derivatives show significant potential in enzyme inhibition studies. For instance, the synthesis of various 1-thio-D-glucopyranose derivatives has been explored, revealing that these compounds possess unusual anomeric functionality, potentially resistant to normal enzymatic carbohydrate processing. This suggests their potential use in studies of enzyme inhibition, structure, mechanism, and function (Knapp et al., 2006). Additionally, structurally simple 1-thio-β-D-glucopyranosides have been synthesized and tested as potential inhibitors for several fungal glycosidases, showing significant selective inhibition for α- and β-glucosidases (Samoshin et al., 2014).
Synthesis of Glycoside Analogs
The synthesis of glycoside analogs using 1-thio-β-D-glucopyranose is another area of interest. These analogs are evaluated as potential glucosidase inhibitors. An example is the synthesis of a thio analogue of n-propyl kojibioside for evaluation as a potential glucosidase inhibitor (Andrews & Pinto, 1995). Additionally, the synthesis and evaluation of 1,5-Dithia-d-laminaribiose, triose, and tetraose as truncated β-(1→3)-glucan mimetics highlight the application in understanding the binding to the carbohydrate binding domains of complement receptor 3 (CR3) and Dectin-1 (Liao et al., 2018).
Transport Process Studies
1-Thio-β-D-glucopyranose affects active and facilitated-diffusion transport processes, making it a useful tool in examining d-glucose biochemistry. It is transported in rabbit kidney-cortex slices, showing characteristics of active transport in kidney cortex (Whistler & Lake, 1972).
Sweetness Intensity Analysis
Research has also focused on comparing the sweetness of glucose and fructose with their ring-thio analogs. It was found that 5-thio-α-D-glucopyranose and 6-thio-β-D-fructopyranose are significantly sweeter than their parent sugars, with the thio analog of glucose being significantly sweeter in solution (LlNDLEY et al., 1976).
Cancer Research
In cancer research, the synthesis and characterization of thio sugar esters of diorganylarsinous acids, including derivatives of 1-thio-β-D-glucopyranose, have been explored. These compounds were screened for carcinostatic activity, showing promising results in mice with lymphocytic leukemia (Rosenthal & Zingaro, 1980).
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMHIGDXPKSID-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thio-beta-D-glucopyranose | |
CAS RN |
7534-35-2 | |
| Record name | 1-thio-beta-D-glucopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .BETA.-D-1-THIOGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG6BJW0OE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















